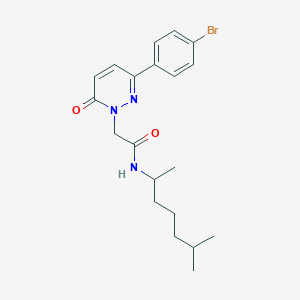![molecular formula C19H13ClN4O B11131561 2-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B11131561.png)
2-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is a synthetic organic compound with the molecular formula C20H14ClN3O. It is known for its unique structure, which combines a benzamide moiety with an imidazo[1,2-a]pyrimidine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved by cyclization of appropriate precursors such as 2-aminopyridine and α-bromoketones under mild conditions using reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene.
Amidation: The final step involves the coupling of the chlorinated imidazo[1,2-a]pyrimidine with benzamide under suitable conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazo[1,2-a]pyrimidine ring system can participate in oxidation and reduction reactions, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrimidine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 4-Chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- 4-Methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- 4-Bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Comparison: Compared to these similar compounds, 2-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. The differences in substituents can lead to variations in the compound’s electronic properties, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C19H13ClN4O |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C19H13ClN4O/c20-15-10-5-4-9-14(15)18(25)23-17-16(13-7-2-1-3-8-13)22-19-21-11-6-12-24(17)19/h1-12H,(H,23,25) |
InChI Key |
DBKKJVLJBKJRCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-difluorophenyl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B11131483.png)
![N-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetyl}-L-methionine](/img/structure/B11131499.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11131501.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11131507.png)
![4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde](/img/structure/B11131512.png)
![3-(4-chlorophenyl)-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11131518.png)
![methyl 3-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}propanoate](/img/structure/B11131525.png)

![5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131537.png)
methanone](/img/structure/B11131539.png)
![4-[(4-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11131546.png)
![2-methoxyethyl 5-(3,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11131555.png)
![N-[(2-chlorophenyl)methyl]-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11131556.png)
